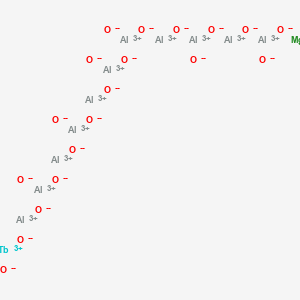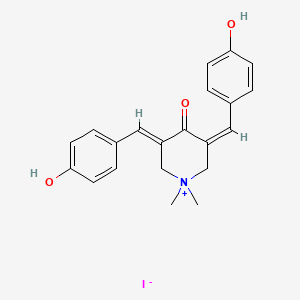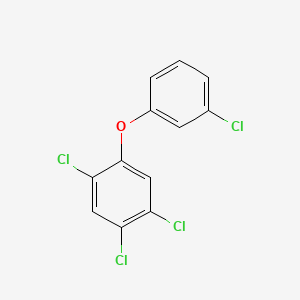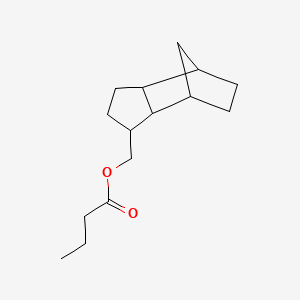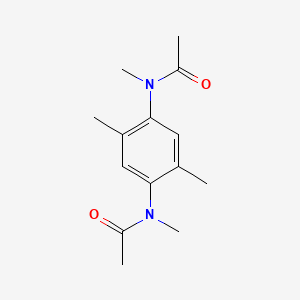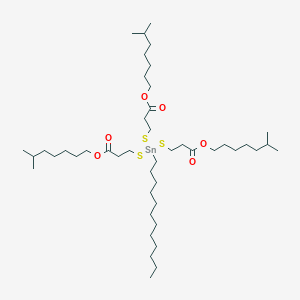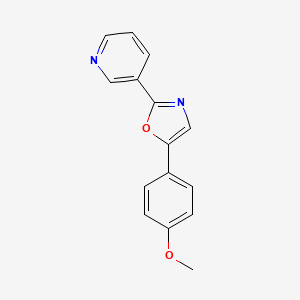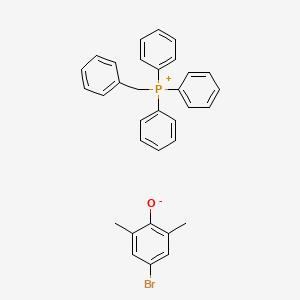
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is a complex organic compound with the molecular formula C15H24O2. It is characterized by its unique structure, which includes an allyl group, a decahydro-6-methyl-1,4-methanonaphthalene core, and two hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Hydrogenation: Reduction of aromatic compounds to form the decahydro core.
Alkylation: Introduction of the allyl group through alkylation reactions.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and consistency .
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the allyl group or further hydrogenate the core.
Substitution: The allyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Halogens (e.g., Br2) or nucleophiles (e.g., NH3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the allyl group can participate in covalent modifications. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6-ol: Lacks one hydroxyl group.
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-7-ol: Hydroxyl group at a different position.
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-dione: Contains ketone groups instead of hydroxyl groups.
Uniqueness: 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse applications.
特性
CAS番号 |
94231-81-9 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
4-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-9-5-10-6-11(9)12-7-14(16)15(2,17)8-13(10)12/h3,9-14,16-17H,1,4-8H2,2H3 |
InChIキー |
IWEFLIJBBPZMBB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2C3CC(C(C3)C2CC1O)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



